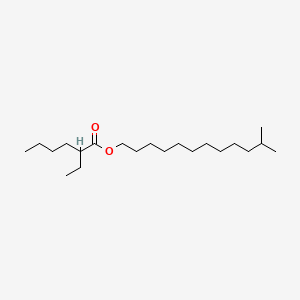

Isotridecyl 2-ethylhexanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

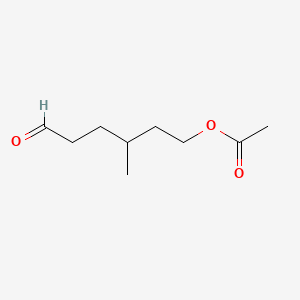

イソトリデシル 2-エチルヘキサノエートは、分子式C21H42O2ののエステル化合物です。優れた柔軟剤特性を持つため、化粧品やパーソナルケア製品など、さまざまな工業用途で広く使用されています。 この化合物は、製剤のテクスチャーと感触を向上させる能力で知られており、ローション、クリーム、その他のスキンケア製品の一般的な成分となっています .

製造方法

合成経路と反応条件

イソトリデシル 2-エチルヘキサノエートは、通常、イソトリデシルアルコールと2-エチルヘキサン酸の反応によって合成されます。反応は、硫酸やp-トルエンスルホン酸などの酸触媒によって触媒され、反応物のエステル生成物への完全な変換を確実にするために還流条件下で行われます。 反応混合物はその後中和され、エステルは蒸留または他の分離技術によって精製されます .

工業生産方法

工業的な設定では、イソトリデシル 2-エチルヘキサノエートの生産は、大規模なエステル化プロセスを伴います。反応物は反応器に混合され、反応はエステル化プロセスを加速するために高温で行われます。次に、製品は真空蒸留などの精製工程にかけられ、高純度の最終エステルが得られます。 工業生産方法は、化合物の品質と収量の一貫性を確保するように設計されています .

準備方法

Synthetic Routes and Reaction Conditions

Isotridecyl 2-ethylhexanoate is typically synthesized through the esterification reaction between isotridecyl alcohol and 2-ethylhexanoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product. The reaction mixture is then neutralized, and the ester is purified through distillation or other separation techniques .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out at elevated temperatures to accelerate the esterification process. The product is then subjected to purification steps, such as vacuum distillation, to obtain the final ester with high purity. The industrial production methods are designed to ensure consistent quality and yield of the compound .

化学反応の分析

反応の種類

イソトリデシル 2-エチルヘキサノエートは、主に加水分解とエステル交換反応を起こします。加水分解は、水と酸または塩基触媒の存在下でエステルを対応するアルコールと酸に分解することを伴います。 エステル交換は、エステル基を別のアルコールと交換することを伴い、新しいエステルが形成されます .

一般的な試薬と条件

加水分解: 水、酸または塩基触媒(例:塩酸、水酸化ナトリウム)

エステル交換: アルコール(例:メタノール、エタノール)、酸または塩基触媒(例:硫酸、ナトリウムメトキシド)

生成される主な生成物

加水分解: イソトリデシルアルコールと2-エチルヘキサン酸

科学研究アプリケーション

イソトリデシル 2-エチルヘキサノエートは、科学研究と産業で幅広い用途があります。

科学的研究の応用

Isotridecyl 2-ethylhexanoate has a wide range of applications in scientific research and industry:

Cosmetics and Personal Care: Used as an emollient and skin-conditioning agent in lotions, creams, and other skincare products.

Pharmaceuticals: Investigated for its potential use in drug delivery systems due to its ability to enhance the solubility and stability of active pharmaceutical ingredients.

Industrial Lubricants: Utilized as a base fluid in the formulation of high-performance lubricants.

Polymer Additives: Employed as a plasticizer to improve the flexibility and durability of polymer materials.

作用機序

化粧品やパーソナルケア製品におけるイソトリデシル 2-エチルヘキサノエートの主な作用機序は、皮膚に保護バリアを形成し、水分損失を減らし、皮膚の水分補給を向上させる能力です。この化合物は皮膚の脂質二重層と相互作用し、テクスチャーと感触を改善します。 医薬品用途では、イソトリデシル 2-エチルヘキサノエートは、溶解度と安定性を向上させることで、有効成分のバイオアベイラビリティを向上させることができます .

類似の化合物との比較

イソトリデシル 2-エチルヘキサノエートは、次のようないくつかの類似のエステルと比較することができます。

イソトリデシルイソノナノエート: 構造が類似しており、化粧品で柔軟剤特性のために使用されます.

エチルヘキシルイソノナノエート: スキンケア製品で、軽量でべたつかない感触のために使用される別のエステルです.

ブチレングリコールジイソノナノエート: さまざまな製剤で、皮膚コンディショニング剤および柔軟剤として使用されます.

イソトリデシル 2-エチルヘキサノエートは、製剤における柔軟剤特性と安定性のバランスを提供するイソトリデシルアルコールと2-エチルヘキサン酸の独自の組み合わせによって特徴付けられます .

類似化合物との比較

Isotridecyl 2-ethylhexanoate can be compared with other similar esters, such as:

Isotridecyl isononanoate: Similar in structure and used in cosmetics for its emollient properties.

Ethylhexyl isononanoate: Another ester used in skincare products for its lightweight and non-greasy feel.

Butylene glycol diisononanoate: Used as a skin-conditioning agent and emollient in various formulations.

This compound is unique due to its specific combination of isotridecyl alcohol and 2-ethylhexanoic acid, which provides a balance of emollient properties and stability in formulations .

特性

CAS番号 |

84962-29-8 |

|---|---|

分子式 |

C21H42O2 |

分子量 |

326.6 g/mol |

IUPAC名 |

11-methyldodecyl 2-ethylhexanoate |

InChI |

InChI=1S/C21H42O2/c1-5-7-17-20(6-2)21(22)23-18-15-13-11-9-8-10-12-14-16-19(3)4/h19-20H,5-18H2,1-4H3 |

InChIキー |

SCFVTLHTOPTVRW-UHFFFAOYSA-N |

正規SMILES |

CCCCC(CC)C(=O)OCCCCCCCCCCC(C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![octacyclo[14.10.1.14,26.02,14.03,11.05,10.017,22.023,27]octacosa-1(26),2(14),3(11),4(28),5,7,9,12,15,17,19,21,23(27),24-tetradecaene](/img/structure/B12654020.png)

![1-[2-(Dodecyloxy)-2-oxoethyl]-1-methylpiperidin-1-ium chloride](/img/structure/B12654028.png)